molecular formula CH4N2O B1204394 N-Nitrosomethylamine CAS No. 64768-29-2

N-Nitrosomethylamine

Cat. No. B1204394
CAS RN: 64768-29-2
M. Wt: 60.056 g/mol
InChI Key: CIJBKNZDKBKMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-nitrosomethanamine is a nitroso compound.
N-Nitrosomethanamine belongs to the class of organic compounds known as alkyldiazohydroxides. These are organonitrogen compounds with the general formula RN=NOH, where R = organyl.

Scientific Research Applications

Carcinogenicity and Tumorigenicity Studies

N-Nitrosomethylamine and its derivatives have been extensively studied for their carcinogenic and tumorigenic properties. For instance, N-Nitrosomethylbenzylamine (NMBA) has been used to study esophageal carcinogenesis in rats, highlighting the importance of treatment duration for its tumorigenic potential (Siglin, Khare, & Stoner, 1995). Similarly, studies on N-nitrosodiethylamine have provided insights into various benign and malignant liver lesions in rats, serving as a model for understanding liver cancer in humans (Ni et al., 1992).

Environmental Monitoring and Analysis

Research has also focused on the environmental presence and quantification of N-nitrosamines, including N-nitrosomethylamine. A study developed a method for the quantification of N-nitrosamines in atmospheric particulates, emphasizing the need for systematic monitoring due to potential health risks (Hong et al., 2017).

Water Treatment and Disinfection Byproducts

Investigations into N-nitrosamines as disinfection byproducts in water treatment have been significant. For example, research on N-nitrosodimethylamine (NDMA) formation during water and wastewater treatment highlights the role of organic precursors in its formation, suggesting strategies for prevention during chlorination (Mitch, Gerecke, & Sedlak, 2003).

Bioactivation and DNA-Adduct Formation

Studies have examined the bioactivation of N-nitrosamines and their interaction with DNA. The genotoxicity of N-nitrosodiethylamine in rat hepatocytes, for example, has been linked to its bioactivation and DNA-adduct formation, offering insights into its mutagenic and carcinogenic mechanisms (Aiub et al., 2011).

Risk Assessment and Public Health Implications

Research has also been conducted on the risk assessment and public health implications of N-nitrosamine contamination in medications. A study evaluated the cancer risks associated with nitrosamine contamination in common drugs, underscoring the importance of monitoring and regulatory oversight in pharmaceuticals (Li et al., 2021).

properties

CAS RN

64768-29-2

Product Name

N-Nitrosomethylamine

Molecular Formula

CH4N2O

Molecular Weight

60.056 g/mol

IUPAC Name

N-methylnitrous amide

InChI

InChI=1S/CH4N2O/c1-2-3-4/h1H3,(H,2,4)

InChI Key

CIJBKNZDKBKMFU-UHFFFAOYSA-N

SMILES

CNN=O

Canonical SMILES

CNN=O

Other CAS RN

64768-29-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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